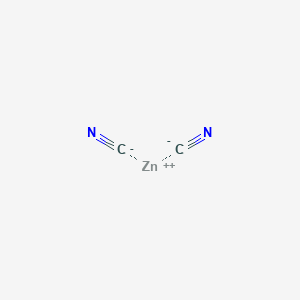

zinc;dicyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

- Gatterman Reaction: This reaction introduces a formyl group (CHO) into aromatic compounds. Zinc cyanide acts as a safer and more convenient alternative to the highly toxic and volatile hydrogen cyanide (HCN) . Additionally, the reaction utilizes hydrochloric acid (HCl), which in situ generates zinc chloride (ZnCl2) - a Lewis acid catalyst crucial for the reaction . Examples of using Zn(CN)2 in the Gatterman reaction include the synthesis of 2-hydroxy-1-naphthaldehyde and mesitaldehyde .

Zinc Cyanide in Catalysis

Beyond organic synthesis, zinc cyanide exhibits potential as a catalyst in specific reactions:

- Cyanosilylation of Aldehydes and Ketones: This reaction involves attaching a cyanosilyl group (Si-CN) to an aldehyde or ketone molecule. Zinc cyanide acts as a catalyst in this process .

Zinc Cyanide in Environmental Research

Research explores the potential of zinc cyanide for environmental applications, specifically:

- Cyanide Photodegradation: Studies investigate the use of zinc oxide nanoparticles (ZnO) synthesized using zinc cyanide for the photodegradation of cyanide ions. This research aims to develop efficient and cost-effective methods for removing harmful cyanide from wastewater generated by industries like refineries and metal plating facilities .

Zinc dicyanide, commonly referred to as zinc cyanide, is an inorganic compound with the formula . It appears as a white solid and is primarily used in electroplating and organic synthesis. The compound consists of zinc ions coordinated with cyanide ligands, forming a tetrahedral structure. Zinc cyanide is notable for its unique properties, including a high negative coefficient of thermal expansion, making it structurally interesting compared to other compounds .

Zinc cyanide is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of exposure can range from irritation to vomiting, dizziness, and even death. It is crucial to handle zinc cyanide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established safety protocols [].

Additionally, zinc cyanide can be produced from zinc acetate and hydrogen cyanide:

In electroplating applications, zinc cyanide serves to deposit zinc onto surfaces from aqueous solutions containing cyanide .

Zinc cyanide exhibits significant toxicity and poses health risks upon exposure. Inhalation or skin contact can lead to irritation and severe health effects, including headaches, confusion, dizziness, and potentially fatal outcomes at high exposure levels. Chronic exposure may result in long-term health issues, although it has not been extensively studied for carcinogenic potential . The compound is also toxic to aquatic life at concentrations as low as 0.05 to 10 parts per million .

The synthesis of zinc dicyanide typically involves two main methods:

- Double Replacement Reaction: This method utilizes aqueous solutions of potassium cyanide or sodium cyanide combined with zinc chloride or zinc sulfate. The process requires careful management of free alkali in the starting materials to ensure high yields.

- Reaction with Acetate Salts: For commercial purposes, using acetate salts helps avoid halide impurities during the synthesis process .

The general steps for synthesizing zinc cyanide include dissolving anhydrous zinc chloride in ethanol, followed by the slow addition of a clarified aqueous solution of sodium or potassium cyanide to promote precipitation of zinc cyanide .

Zinc dicyanide has several important applications:

- Electroplating: The primary use of zinc cyanide is in electroplating processes where it facilitates the deposition of zinc onto various substrates.

- Organic Synthesis: It is employed as a safer alternative to hydrogen cyanide in the Gatterman reaction for introducing formyl groups into aromatic compounds. It also acts as a catalyst in cyanosilylation reactions involving aldehydes and ketones .

- Gold Extraction: Zinc cyanide is produced as a byproduct during gold extraction from gold-cyanide complexes when zinc is added to precipitate gold .

Research indicates that zinc dicyanide interacts significantly with other chemical species in solution. Its solubility varies with pH and the presence of other ligands, such as hydroxides and ammonia, which can lead to the formation of anionic complexes. Understanding these interactions is crucial for optimizing its use in electroplating and organic synthesis applications .

Zinc dicyanide shares similarities with several other compounds containing cyanide ligands. Below are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sodium Cyanide | NaCN | Highly soluble; used in mining and organic synthesis |

| Potassium Cyanide | KCN | Similar applications as sodium cyanide; highly toxic |

| Copper(I) Cyanide | CuCN | Used in organic synthesis; forms complexes with ligands |

| Silver Cyanide | AgCN | Used in photography; less soluble than zinc cyanide |

Uniqueness of Zinc Dicyanide:

- Zinc dicyanide's tetrahedral coordination structure distinguishes it from other similar compounds.

- Its application in electroplating provides a specific utility that may not be shared by all cyanides.

- The ability to act as a safer alternative to hydrogen cyanide in organic reactions adds to its unique profile within this group of compounds .

Zinc dicyanide exhibits a distinctive tetrahedral coordination environment around each zinc center, where each zinc atom is surrounded by four cyanide ligands [2]. The tetrahedral geometry is characterized by bond angles approximately equal to 109.5 degrees, which represents the optimal spatial arrangement for minimizing electronic repulsion [6]. This coordination environment is fundamental to the three-dimensional framework structure of zinc dicyanide [2].

The zinc atoms adopt tetrahedral coordination through bonding with both carbon and nitrogen termini of the cyanide ligands [13]. Each zinc center forms bonds with a combination of carbon and nitrogen atoms from different cyanide groups, creating a mixed coordination environment [13]. The tetrahedral coordination sphere is essential for maintaining the structural integrity of the framework while allowing for the characteristic negative thermal expansion behavior [22].

Crystallographic studies have revealed that the zinc coordination environment exhibits some degree of distortion from ideal tetrahedral geometry due to the linear nature of the cyanide ligands and the requirements of the extended framework structure [6]. The distortion is quantified by the deviation of bond angles from the ideal tetrahedral angle, with calculations showing that these deformations are not too large to destabilize the structure [6].

Interpenetrating Diamondoid Framework

The structural architecture of zinc dicyanide consists of two interpenetrating three-dimensional networks that adopt the diamondoid topology [2] [5]. These interpenetrated structures are best described as two independent frameworks that pass through each other without forming direct bonds between them [2]. Each individual network possesses the same connectivity pattern as diamond, where zinc atoms occupy positions analogous to carbon atoms in the diamond structure [5].

The interpenetration in zinc dicyanide is classified as doubly interpenetrated, meaning exactly two independent networks are interwoven [10]. This interpenetrating arrangement is sometimes referred to as "expanded diamondoid" structures due to the similarity with the diamond lattice but with extended distances between nodes [2]. The interpenetration pattern is crucial for the material's stability and contributes significantly to its unique physical properties [5].

High-pressure studies have demonstrated that the interpenetrated structure can undergo phase transitions under specific conditions [10]. Under elevated pressure with small molecule fluids, the nonporous interpenetrated framework can transform to porous, non-interpenetrated polymorphs with different topologies, including pure diamondoid structures [10]. These pressure-induced transitions are remarkable as they involve volume expansions of nearly two-fold, which is counterintuitive behavior under compression [10].

Bridging Cyanide Ligand Arrangement

The cyanide ligands in zinc dicyanide function as bridging units that connect zinc centers through linear linkages [2] [29]. Each cyanide group adopts a bridging coordination mode where the carbon end bonds to one zinc atom and the nitrogen end bonds to a different zinc atom, creating zinc-carbon-nitrogen-zinc linkages throughout the structure [2]. This bridging arrangement is fundamental to the formation of the extended three-dimensional framework [29].

The bridging cyanide ligands exhibit a linear geometry with carbon-nitrogen bond lengths of approximately 1.18 angstroms [13]. The linearity of these bridging units is essential for maintaining the diamondoid topology of the framework [13]. The cyanide groups show a preference for binding through their carbon termini to zinc centers, which is consistent with the hard-soft acid-base principle [29].

Structural analysis reveals that the bridging arrangement allows for flexibility in the framework through vibrational motions of the cyanide linkages [22]. These motions, particularly the buckling vibrations of the zinc-carbon-nitrogen-zinc linkages, are directly responsible for the negative thermal expansion behavior observed in zinc dicyanide [12]. The distribution of buckling angles between cyanide axes and zinc-zinc axes provides insight into the dynamic nature of these bridging connections [6].

Head to Tail Disorder of Cyanide Groups

Zinc dicyanide exhibits significant head-to-tail disorder of the cyanide groups, where individual cyanide ligands can adopt either carbon-nitrogen or nitrogen-carbon orientations when bridging between zinc centers [13]. This disorder results in each zinc atom being surrounded by a variable combination of carbon and nitrogen neighbors, ranging from one to four carbon neighbors with the remainder being nitrogen atoms [2].

Solid-state nuclear magnetic resonance spectroscopy has provided definitive evidence for the existence of five distinct zinc coordination environments corresponding to zinc atoms surrounded by different combinations of carbon and nitrogen atoms [13]. These environments are described as zinc coordinated by four carbon atoms, three carbon atoms and one nitrogen atom, two carbon atoms and two nitrogen atoms, one carbon atom and three nitrogen atoms, and four nitrogen atoms [13].

The populations of these different coordination environments do not follow a simple binomial distribution, indicating that the disorder is not completely random [13]. Quantum chemical calculations suggest that the zinc-nitrogen bond length should be shorter than the zinc-carbon bond length, which has been confirmed experimentally with values of 1.969 angstroms for zinc-nitrogen bonds and 2.030 angstroms for zinc-carbon bonds [13]. This difference in bond lengths contributes to the structural complexity arising from the head-to-tail disorder [13].

Crystallographic Analysis

| Parameter | Value |

|---|---|

| Chemical Formula | Zn(CN)₂ |

| Molecular Weight (g/mol) | 117.42 |

| Crystal System | Cubic |

| Space Group | Pn3̅m |

| Lattice Parameter a (Å) | 6.216 |

| Volume (ų) | 239.9 |

| Density (g/cm³) | 1.85 |

| Coordination Number (Zn) | 4 (tetrahedral) |

| Zn-C Bond Length (Å) | 2.030(2) |

| Zn-N Bond Length (Å) | 1.969(2) |

| Thermal Expansion Coefficient (×10⁻⁶ K⁻¹) | -16.9 |

| Structure Type | Interpenetrated diamondoid |

Table 1: Crystallographic Data for Zinc Dicyanide [2] [13] [9]

Zinc dicyanide crystallizes in the cubic crystal system with space group Pn3̅m, which reflects the disordered nature of the cyanide ligands [13]. The space group determination was crucial in establishing that the structure does not possess the higher symmetry previously proposed in space group P4̅3m [13]. The cubic lattice parameter is 6.216 angstroms, which corresponds to the zinc-zinc distance through the bridging cyanide ligands [2].

The crystallographic analysis reveals that the average structure is best described in terms of statistical disorder of the cyanide orientations [13]. X-ray and neutron diffraction studies have been essential in determining the precise bond lengths and establishing the nature of the disorder [13]. The structure exhibits remarkable thermal properties, with neutron total scattering measurements providing detailed information about the local thermal motion of all atoms in the structure [12].

Temperature-dependent crystallographic studies have shown that zinc dicyanide undergoes dynamic disorder effects above approximately 250 Kelvin [22]. Quasielastic neutron scattering techniques have revealed that significant reorientation of cyanide groups occurs at elevated temperatures, with characteristic reorientation times of 16 picoseconds at 270 Kelvin and 11 picoseconds at 320 Kelvin [22].

Comparative Analysis with Similar Metal Cyanides

| Metal Dicyanide | Crystal System | Space Group | Coordination | Framework Type | Thermal Expansion | Interpenetration |

|---|---|---|---|---|---|---|

| Zn(CN)₂ | Cubic | Pn3̅m | Tetrahedral | 3D Diamondoid | Negative | 2-fold |

| Cd(CN)₂ | Cubic | Pn3̅m | Tetrahedral | 3D Diamondoid | Negative | 2-fold |

| Cu(CN) | Hexagonal | P6₃/mmc | Linear | 1D Chain | Negative (1D) | None |

| Ag(CN) | Hexagonal | P6₃/mmc | Linear | 1D Chain | Negative (1D) | None |

Table 2: Comparative Analysis of Metal Dicyanides [2] [21] [24] [28]

Zinc dicyanide shares remarkable structural similarities with cadmium dicyanide, both adopting identical space groups and exhibiting the same interpenetrated diamondoid framework topology [21]. Both compounds feature tetrahedral coordination environments around the metal centers and show similar head-to-tail disorder of the cyanide groups [21]. The cadmium analogue exhibits slightly longer metal-ligand bond distances due to the larger ionic radius of cadmium compared to zinc [21].

| Compound | M-C Bond Length (Å) | M-N Bond Length (Å) | C-N Bond Length (Å) | M···M Distance (Å) |

|---|---|---|---|---|

| Zn(CN)₂ | 2.030(2) | 1.969(2) | 1.18 | 6.216 |

| Cd(CN)₂ | 2.28 | 2.26 | 1.18 | 6.45 |

Table 3: Bond Length Comparison in Metal Dicyanides [13] [21]

The structural relationship between zinc dicyanide and cadmium dicyanide extends to their thermal expansion properties, with both materials exhibiting negative thermal expansion coefficients [21] [23]. This similarity arises from the analogous framework structures and the comparable vibrational dynamics of the bridging cyanide ligands [12]. The mechanism of negative thermal expansion in both compounds involves correlated motions of the tetrahedral coordination units connected by flexible cyanide linkages [12].

In contrast, copper cyanide and silver cyanide adopt fundamentally different structural arrangements, forming one-dimensional chain structures rather than three-dimensional frameworks [24] [28]. These compounds exhibit linear coordination around the metal centers and show negative thermal expansion only along the chain direction [24]. The absence of interpenetration in the copper and silver cyanides reflects the different coordination preferences and bonding characteristics of these metals compared to zinc and cadmium [28].

Zinc dicyanide exhibits exceptional thermal behavior that distinguishes it among materials science research. The compound demonstrates remarkable thermal stability up to its decomposition temperature of 800°C, at which point it decomposes rather than undergoing a conventional melting process [1] [2]. This decomposition behavior is characteristic of many inorganic framework compounds where the structural integrity is maintained through strong covalent bonding networks.

The most significant thermal property of zinc dicyanide is its pronounced negative thermal expansion behavior. Density functional theory calculations combined with neutron scattering experiments have revealed that the material exhibits one of the largest negative coefficients of thermal expansion known, with transverse acoustic modes giving rise to a relatively sharp feature at approximately 2-4 meV in the phonon density of states [3] [4]. This behavior persists over broad temperature ranges, making zinc dicyanide particularly valuable for applications requiring dimensional stability across varying thermal conditions.

Computational studies using molecular dynamics simulations have demonstrated that the negative thermal expansion in zinc dicyanide shows temperature dependence, with the effect reducing at elevated temperatures [5]. The mechanism underlying this thermal behavior involves complex phonon interactions where transverse acoustic modes contribute significantly to the overall thermal response through their large negative Grüneisen parameters [3] [4].

Negative Coefficient of Thermal Expansion

The negative thermal expansion phenomenon in zinc dicyanide represents one of the most thoroughly studied examples of this unusual physical behavior. The material exhibits an isotropic negative thermal expansion with a volume thermal expansion coefficient of approximately -51 × 10⁻⁶ K⁻¹ [1] [3] [6]. This value exceeds the previous record holder, zirconium tungstate, establishing zinc dicyanide as a premier example of negative thermal expansion materials.

Recent computational investigations have revealed that the transverse acoustic modes are the primary contributors to the negative thermal expansion behavior [3] [4]. These modes exhibit large negative Grüneisen parameters, indicating that the vibrational frequencies increase with volume expansion contrary to conventional materials. The phonon dispersion curves show that transverse acoustic modes create a sharp feature in the phonon density of states around 2-4 meV, which is directly responsible for the negative thermal expansion mechanism [3] [4].

Advanced neutron total scattering measurements at cryogenic temperatures have provided experimental evidence that the principal atomic motions giving rise to negative thermal expansion involve carbon and nitrogen atoms within individual Zn-C≡N-Zn linkages being displaced to the same side of the Zn···Zn axis [7]. This finding contradicts earlier X-ray studies that suggested displacements to opposite sides were responsible for the negative thermal expansion behavior. The corrected understanding shows that these correlated atomic displacements are fundamental to the mechanism at temperatures up to 295 K.

Pressure-dependent studies have demonstrated that the negative thermal expansion behavior shows pressure enhancement, where increased pressure actually amplifies the negative thermal expansion effect [5]. This pressure-induced softening represents an unusual mechanical response that further emphasizes the unique nature of the phonon-mediated thermal expansion mechanism in zinc dicyanide.

Solubility Characteristics

Zinc dicyanide exhibits characteristic inorganic polymer solubility behavior, being essentially insoluble in water and most organic solvents [1] [2] [8]. The aqueous solubility is extremely limited, with reported values of approximately 0.0005 g/100 mL at 20°C, corresponding to roughly 50 mg/L [1] [2]. This poor water solubility is attributed to the three-dimensional framework structure where zinc atoms are tetrahedrally coordinated by bridging cyanide ligands, creating an extended polymeric network.

The compound demonstrates selective solubility in basic solutions, dissolving readily in alkalies, potassium cyanide solutions, and ammonia [1] [2]. In these basic environments, the solid undergoes degradation rather than simple dissolution, with the formation of anionic complexes such as [Zn(CN)₄]²⁻ and related species. This solubility behavior is characteristic of coordination polymers where additional ligands can break the extended framework structure by competing for coordination sites on the metal centers.

Zinc dicyanide also shows solubility in dilute mineral acids, where the acidic conditions protonate the cyanide ligands and disrupt the framework structure [1] [2]. The dissolution mechanism in acidic media involves the protonation of bridging cyanide groups, which reduces their ability to maintain the three-dimensional network structure. This acid solubility contrasts with the behavior in neutral organic solvents, where the framework remains intact and the compound remains insoluble.

The temperature dependence of solubility has not been extensively studied, but the compound maintains its essential insolubility characteristics across normal temperature ranges up to its decomposition point. The framework structure that governs the solubility properties remains stable until thermal decomposition occurs at 800°C [1] [2].

Spectroscopic Properties

Zinc dicyanide has been extensively characterized using multiple spectroscopic techniques that provide comprehensive insights into its structural and dynamic properties. Infrared spectroscopy reveals characteristic C≡N stretching vibrations in the region around 2100 cm⁻¹, which are diagnostic of the cyanide ligand environment [7] [9] [10]. These vibrational frequencies provide information about the bonding characteristics and the local electronic environment of the cyanide groups within the framework structure.

Raman spectroscopy has proven particularly valuable for understanding the negative thermal expansion mechanism in zinc dicyanide [3] [11] [12]. Variable-temperature Raman measurements reveal specific phonon modes associated with the transverse vibrations that drive the negative thermal expansion behavior. The Raman spectra show temperature-dependent changes in the low-frequency region that correlate directly with the negative thermal expansion coefficient measurements.

Solid-state ⁶⁷Zn Nuclear Magnetic Resonance spectroscopy has provided critical evidence for the head-to-tail disorder of the C≡N groups present in the solid state [7]. This technique confirms that zinc atoms exist in multiple local coordination environments, with different numbers of carbon versus nitrogen nearest neighbors. The NMR results show that the various Zn(CN)ₙ(NC)₄₋ₙ tetrahedral species do not follow a simple binomial distribution, indicating that certain arrangements are energetically preferred.

Neutron diffraction studies have been instrumental in determining both local and average structures in zinc dicyanide [7]. Total neutron diffraction analysis provides the first experimental determination of individual Zn-N and Zn-C bond lengths as 1.969(2) and 2.030(2) Å respectively. The very small difference in these bond lengths, approximately 0.06 Å, explains why conventional Bragg diffraction alone cannot distinguish between these bonds.

Extended X-ray Absorption Fine Structure spectroscopy has been employed to investigate the local coordination environment and its temperature dependence [11] [12]. These measurements provide detailed information about the atomic-scale structural changes that accompany the negative thermal expansion behavior, particularly regarding the coordination geometry around zinc centers.

Electrical and Magnetic Properties

Zinc dicyanide exhibits diamagnetic behavior consistent with the d¹⁰ electronic configuration of the Zn²⁺ ions [13] [14] [15]. The filled d-orbital configuration means that all electrons are paired, resulting in no net magnetic moment and a weak repulsion from magnetic fields. This diamagnetic character is temperature-independent, as expected for a compound with no unpaired electrons.

The electronic structure of zinc dicyanide is characteristic of an insulating framework material [1] [6] [7]. The compound adopts a three-dimensional network structure where zinc centers are tetrahedrally coordinated by cyanide ligands, creating a wide bandgap semiconductor or insulator. The electronic properties are dominated by the strong ionic character of the Zn-N and Zn-C bonds, with limited electronic delocalization through the framework.

Coordination geometry plays a crucial role in determining the electronic properties [1] [7] [16]. Each zinc atom is surrounded by four cyanide ligands in a tetrahedral arrangement, which can involve different combinations of C-bound and N-bound cyanide groups due to the head-to-tail disorder. This disorder creates multiple local electronic environments for the zinc centers, as confirmed by solid-state NMR spectroscopy.

The electrical conductivity of zinc dicyanide is expected to be very low, consistent with its classification as an insulating framework material [1]. The three-dimensional covalent network structure with wide bandgap characteristics results in poor electrical transport properties. No specific conductivity measurements have been reported in the literature, but the framework structure and electronic characteristics suggest insulating behavior.

Bond disorder effects significantly influence the local electronic environment [7]. The head-to-tail disorder of the C≡N groups creates a distribution of local coordination environments around zinc centers, with some zinc atoms coordinated primarily by carbon atoms, others by nitrogen atoms, and most by mixed C/N coordination spheres. This disorder is present at all temperatures and contributes to the complex electronic structure of the material.

Mechanical Properties

The mechanical properties of zinc dicyanide are intimately connected to its unique crystal structure, which consists of two interpenetrating diamond-like networks [1] [16]. This structural arrangement creates a framework that is both mechanically stable and capable of the unusual deformation modes that give rise to negative thermal expansion behavior.

The framework flexibility is a defining characteristic that enables the negative thermal expansion mechanism [1] [3] [6]. The structure can accommodate significant deformation through correlated rotations and translations of the tetrahedral ZnN₄/ZnC₄ units without breaking the primary bonding network. This flexibility is achieved through the ability of the bridging cyanide ligands to bend and rotate while maintaining their coordination to zinc centers.

Structural stability is maintained up to the decomposition temperature of 800°C [1] [2]. Unlike many materials that soften before melting, zinc dicyanide maintains its framework integrity until thermal decomposition occurs. This stability reflects the strength of the Zn-N and Zn-C bonds within the tetrahedral coordination environment and the overall robustness of the three-dimensional network structure.

The compressibility behavior of zinc dicyanide exhibits unusual characteristics related to its negative thermal expansion mechanism [6]. Pressure-dependent studies have revealed pressure-induced softening, where increased pressure actually enhances the negative thermal expansion behavior rather than stiffening the material as would be expected for conventional solids.

Elastic response involves complex deformation modes where the tetrahedral ZnN₄/ZnC₄ units act as essentially rigid bodies [3] [6] [7]. The primary deformation mechanisms involve rotation and translation of these units, with the bridging cyanide ligands serving as flexible linkers. This deformation mode allows the material to contract upon heating through correlated atomic motions that draw the framework inward.

Mechanical deformation is characterized by correlated atomic motions that are fundamentally different from conventional materials [3] [6] [7]. The key deformation mode involves transverse vibrations of carbon and nitrogen atoms within the Zn-C≡N-Zn linkages, where these atoms move to the same side of the Zn···Zn axis. These motions, rather than conventional bond stretching or compression, dominate the mechanical response and are responsible for the remarkable negative thermal expansion behavior that makes zinc dicyanide scientifically and technologically significant.

Table 1: Basic Physical Properties of Zinc Dicyanide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Zn(CN)₂ | [1] [17] [2] |

| Molecular Weight | 117.42-117.43 g/mol | [1] [17] [2] |

| Color | White | [1] [18] [2] |

| Physical State | Powder/Solid | [1] [18] [2] |

| Density | 1.852 g/cm³ | [1] [17] [2] |

| Melting Point | 800°C (decomposes) | [1] [2] |

| Decomposition Temperature | 800°C | [1] [2] |

| Crystal System | Cubic | [1] [16] |

| Space Group | P-43m | [1] [16] |

Table 2: Thermal Properties of Zinc Dicyanide

| Property | Value | Reference |

|---|---|---|

| Negative Thermal Expansion Coefficient (αV) | -51 × 10⁻⁶ K⁻¹ | [1] [3] [6] |

| Linear Thermal Expansion Coefficient (α) | Negative (isotropic) | [1] [3] |

| Temperature Range for NTE | Broad temperature range | [3] [4] |

| Grüneisen Parameters (transverse acoustic modes) | Large negative values | [3] [4] |

| Phonon Features (transverse acoustic) | 2-4 meV sharp feature | [3] [4] |

| Thermal Stability | Stable up to decomposition | [1] [2] |

Table 3: Solubility Characteristics of Zinc Dicyanide

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Insoluble (0.0005 g/100 mL at 20°C) | Sparingly soluble (~50 mg/L at 20°C) | [1] [2] [8] |

| Dilute mineral acids | Soluble | Degraded/dissolved by basic ligands | [1] [2] |

| Alkalies | Soluble | Forms anionic complexes | [1] [2] |

| Potassium cyanide solution | Soluble | Forms anionic complexes | [1] [2] |

| Ammonia solution | Soluble | Forms anionic complexes | [1] [2] |

| Most organic solvents | Insoluble | Typical for inorganic polymer | [1] [2] |

Table 4: Spectroscopic Properties of Zinc Dicyanide

| Technique | Key Features | Frequency/Wavelength Range | Information Obtained | Reference |

|---|---|---|---|---|

| Infrared Spectroscopy | C≡N stretching vibrations | C≡N stretch region (~2100 cm⁻¹) | Vibrational modes, bonding | [7] [9] [10] |

| Raman Spectroscopy | Phonon density of states analysis | Low frequency modes (2-4 meV) | Negative thermal expansion mechanism | [3] [11] [12] |

| Neutron Diffraction | Bragg diffraction and total correlation function | Various wavelengths | Atomic displacements, bond lengths | [7] |

| Extended X-ray Absorption Fine Structure | Local structure analysis | X-ray region | Local coordination environment | [11] [12] |

| Solid-state NMR (⁶⁷Zn) | Head-to-tail disorder confirmation | NMR frequencies | Disorder in C≡N groups | [7] |

| X-ray Diffraction | Average crystal structure determination | X-ray wavelengths | Crystal structure, unit cell | [11] [12] [7] |

Table 5: Electrical and Magnetic Properties of Zinc Dicyanide

| Property | Value/Description | Temperature Dependence | Reference |

|---|---|---|---|

| Electronic Configuration (Zn²⁺) | d¹⁰ (diamagnetic) | Temperature independent | [13] [14] [15] |

| Magnetic Behavior | Diamagnetic | Temperature independent | [13] [14] [15] |

| Electronic Structure | Framework material with tetrahedral coordination | Stable framework up to decomposition | [1] [6] [7] |

| Coordination Geometry | Tetrahedral ZnN₄/ZnC₄ units | Maintained with thermal expansion | [1] [7] [16] |

| Bond Disorder | Head-to-tail disorder of C≡N groups | Present at all temperatures | [7] |

| Electrical Conductivity | Insulator (framework structure) | Not reported | [1] |

Table 6: Mechanical Properties of Zinc Dicyanide

| Property | Value/Description | Notes | Reference |

|---|---|---|---|

| Crystal Structure Type | Diamond-like (two interpenetrating networks) | Similar to diamond structure | [1] [16] |

| Framework Flexibility | Flexible framework with NTE behavior | Allows negative thermal expansion | [1] [3] [6] |

| Structural Stability | Stable up to 800°C decomposition | Decomposes rather than melts | [1] [2] |

| Compressibility Behavior | Negative compressibility potential | Related to NTE mechanism | [6] |

| Elastic Response | Framework deformation through rotation/translation | Tetrahedral units act as rigid bodies | [3] [6] [7] |

| Mechanical Deformation | Correlated atomic motions | Transverse vibrations important | [3] [6] [7] |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. Incomplete recovery of cyanide is found only from the mercury cyanide compounds. The addition of chloride ion during analysis will probably overcome this deficiency. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total cyanides/

Color reaction: Oxidation of hemoglobin to methemoglobin, which reacts with cyanide to form cyanomethemoglobin. This compound has a characteristic red color and a characteristic absorption spectrum. /Total cyanide/

Colorimetric method: Pyridine-pyrazolone. /Total cyanide/

For more Analytic Laboratory Methods (Complete) data for ZINC CYANIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

A FLUOROMETRIC MICRODIFFUSION METHOD IS DESCRIBED FOR DETERMINING CYANIDE IN BIOLOGICAL FLUIDS. THIS DETECTION IS BASED ON THE PRODUCTION OF FLUORESCENCE BY THE TREATMENT OF CYANIDE WITH P-BENZOQUINONE. /TOTAL CYANIDE/

GAS CHROMATOGRAPHIC DETERMINATION OF CYANIDES IN BIOLOGICAL SPECIMENS BASED UPON ITS CONVERSION TO CYANOGEN CHLORIDE USING CHLORAMINE-T (SODIUM P-TOLUENE SULFONCHLORAMIDE) IS DISCUSSED. /TOTAL CYANIDE/

REMOVAL OF COPPER, NICKEL, ZINC, CADMIUM, AND CYANIDE FROM PLATING WASTEWATER BY ELECTROFLOTATION. /TOTAL CYANIDE/

Color reaction: Oxidation of hemoglobin to methemoglobin, which reacts with cyanide to form cyanomethemoglobin. This compound has a characteristic red color and a characteristic absorption spectrum. /Total Cyanide/

Storage Conditions

Cyanide salts as solids must be stored in sealed or tightly closed containers. No hooks should be used in handling cyanide containers. ... Storage areas must be adequately ventilated to ensure that cyanide concentrations do not exceed the recommended workplace environmental limits. /Cyanide salts/

Cyanide salts as solids or solutions must be ... protected from corrosion or damage. They should be stored so there is no contact with nitrate-nitrite mixtures or peroxides. /Cyanide salts/

... SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM ... FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... /CYANIDES & COPPER CMPD/